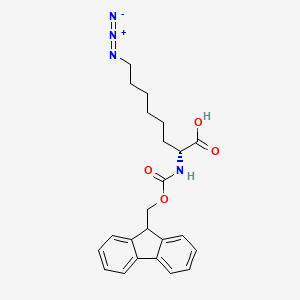

(R)-8-Azido-2-(Fmoc-amino)octanoic acid

Description

BenchChem offers high-quality (R)-8-Azido-2-(Fmoc-amino)octanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-8-Azido-2-(Fmoc-amino)octanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

Formule moléculaire |

C23H26N4O4 |

|---|---|

Poids moléculaire |

422.5 g/mol |

Nom IUPAC |

(2R)-8-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)octanoic acid |

InChI |

InChI=1S/C23H26N4O4/c24-27-25-14-8-2-1-3-13-21(22(28)29)26-23(30)31-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20-21H,1-3,8,13-15H2,(H,26,30)(H,28,29)/t21-/m1/s1 |

Clé InChI |

ORGUFSNMGCTGEA-OAQYLSRUSA-N |

SMILES isomérique |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCCCCCN=[N+]=[N-])C(=O)O |

SMILES canonique |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCCCN=[N+]=[N-])C(=O)O |

Origine du produit |

United States |

Foundational & Exploratory

(R)-8-Azido-2-(Fmoc-amino)octanoic Acid: A Technical Guide for Advanced Bioconjugation

Introduction: (R)-8-Azido-2-(Fmoc-amino)octanoic acid is a sophisticated bifunctional linker molecule designed for applications in chemical biology, peptide synthesis, and drug development. Its unique structure incorporates three key chemical moieties: a carboxylic acid, an Fmoc-protected amine at the alpha-position, and a terminal azide (B81097) group. This arrangement makes it an invaluable tool for creating complex bioconjugates, most notably Antibody-Drug Conjugates (ADCs). The Fmoc-protected amine allows for its seamless integration into peptide sequences using standard solid-phase peptide synthesis (SPPS), while the terminal azide serves as a versatile handle for "click chemistry" reactions, enabling the covalent attachment of payload molecules, such as toxins or imaging agents.

This guide provides a comprehensive overview of the structure, properties, and applications of (R)-8-Azido-2-(Fmoc-amino)octanoic acid for researchers and drug development professionals.

Chemical Structure and Physicochemical Properties

(R)-8-Azido-2-(Fmoc-amino)octanoic acid is a chiral amino acid derivative. The fluorenylmethyloxycarbonyl (Fmoc) group provides a base-labile protecting group essential for peptide synthesis, while the azido (B1232118) group offers a bioorthogonal handle for subsequent conjugation reactions.

Table 1: Physicochemical Properties of (R)-8-Azido-2-(Fmoc-amino)octanoic acid

| Property | Value | Reference(s) |

| CAS Number | 1191429-18-1 | |

| Molecular Formula | C₂₃H₂₆N₄O₄ | |

| Molecular Weight | 422.49 g/mol | |

| Appearance | White to off-white solid | Inferred from related compounds[1] |

| Purity (Typical) | ≥98% (HPLC) | |

| Storage Conditions | -20°C | |

| Solubility | Soluble in organic solvents such as DMF, DCM | Inferred from related compounds[1] |

Core Functionalities and Chemical Reactivity

The molecule's utility stems from its distinct functional groups, each enabling a specific chemical transformation. This trifecta of reactivity allows for a modular and controlled approach to building complex biomolecules.

Caption: Functional components and reactivity pathways of the linker molecule.

Primary Application: A Workflow for Antibody-Drug Conjugate (ADC) Synthesis

This molecule is primarily used as a non-cleavable linker in the synthesis of ADCs.[2][3] The workflow involves incorporating the linker into a peptide or directly onto an antibody, followed by the conjugation of a drug payload via click chemistry. The azide group allows for highly efficient and specific reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted alkyne-azide cycloaddition (SPAAC).[2][4]

Caption: General workflow for synthesizing an ADC using the linker molecule.

Experimental Protocols

The following sections provide generalized methodologies for the synthesis and application of (R)-8-Azido-2-(Fmoc-amino)octanoic acid.

-

Starting Material: An appropriate Fmoc-protected diamino acid precursor (e.g., Fmoc-diaminooctanoic acid).

-

Diazo Transfer Reagent: Imidazole-1-sulfonyl azide hydrochloride is a stable and safe choice.[5]

-

Catalyst: Copper (II) sulfate (B86663) (CuSO₄).[5]

-

Protocol:

-

Dissolve the Fmoc-protected amine precursor in a biphasic solvent system (e.g., H₂O, MeOH, and CH₂Cl₂).[5]

-

Add CuSO₄ (catalytic amount) and the imidazole-1-sulfonyl azide hydrochloride (excess).

-

Adjust the pH of the aqueous phase to ~9 using a base like potassium carbonate (K₂CO₃) to initiate the reaction.

-

Stir the mixture vigorously at room temperature for 18-24 hours until the starting material is consumed (monitored by TLC or LC-MS).

-

Perform a workup: Dilute with an organic solvent, separate the aqueous phase, and extract it multiple times.

-

Combine the aqueous extracts, wash with a nonpolar solvent like ether to remove impurities, and then acidify to pH 2 with HCl.

-

Extract the acidified aqueous phase with an organic solvent (e.g., ethyl acetate (B1210297) or ether) to isolate the final product.

-

Dry the combined organic extracts over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary.[5]

-

This protocol outlines the coupling of the amino acid onto a resin-bound peptide chain with a free N-terminal amine.

-

Materials: Swelled peptide synthesis resin, (R)-8-Azido-2-(Fmoc-amino)octanoic acid, coupling reagents (e.g., HBTU, HOBt, or HATU), a tertiary amine base (e.g., DIPEA), and DMF.

-

Protocol:

-

Fmoc Deprotection: Treat the resin-bound peptide with a 20% piperidine (B6355638) in DMF solution for 5-10 minutes to remove the N-terminal Fmoc group, then wash thoroughly with DMF.

-

Activation: In a separate vessel, dissolve (R)-8-Azido-2-(Fmoc-amino)octanoic acid (3-5 equivalents), HBTU (3-5 eq.), and HOBt (3-5 eq.) in DMF. Add DIPEA (6-10 eq.) and allow the mixture to pre-activate for 5 minutes.

-

Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

-

Washing: Drain the reaction vessel and wash the resin extensively with DMF, followed by DCM and methanol, to remove excess reagents.

-

Confirmation: Perform a Kaiser test or other colorimetric test to confirm the successful coupling (absence of free primary amines).

-

This protocol describes the conjugation of the azide-functionalized peptide or antibody to a molecule containing a terminal alkyne.

-

Materials: Azide-functionalized biomolecule, alkyne-modified payload, copper(II) sulfate (CuSO₄), sodium ascorbate (B8700270), and a copper-stabilizing ligand (e.g., TBTA or BTTAA). The reaction is typically performed in an aqueous buffer (e.g., PBS).

-

Protocol:

-

Preparation: Prepare stock solutions of all reagents. Dissolve the azide-functionalized biomolecule in the chosen buffer. Dissolve the alkyne payload in a compatible solvent like DMSO.

-

Reaction Mixture: To the biomolecule solution, add the alkyne payload (1.5-5 equivalents).

-

Catalyst Addition: Sequentially add the copper ligand, CuSO₄ (final concentration ~1 mM), and freshly prepared sodium ascorbate (final concentration ~5 mM).

-

Incubation: Gently agitate the reaction mixture at room temperature, protected from light, for 1-4 hours. Monitor the reaction progress using LC-MS or SDS-PAGE.

-

Purification: Once the reaction is complete, purify the resulting conjugate using an appropriate method, such as size exclusion chromatography (SEC) or reversed-phase HPLC, to remove unreacted payload and catalyst components.

-

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat when handling this chemical.[1]

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust.[1][6] Avoid contact with skin and eyes.[1]

-

Storage: Store in a cool, dry place, away from incompatible materials. Recommended storage is at -20°C for long-term stability.

Conclusion

(R)-8-Azido-2-(Fmoc-amino)octanoic acid is a powerful and versatile chemical tool for researchers. Its defined stereochemistry and orthogonal reactive handles provide a precise method for constructing complex, well-defined bioconjugates. Its primary role as a non-cleavable linker in ADC development underscores its importance in the field of targeted therapeutics, enabling the creation of stable and effective drug delivery systems.

References

- 1. chembk.com [chembk.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. (R)-8-Azido-2-(Fmoc-amino)octanoic acid - Immunomart [immunomart.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 6. 8-Azido-octanoic acid 95% | CAS: 217180-76-2 | AChemBlock [achemblock.com]

Technical Guide: (R)-8-Azido-2-(Fmoc-amino)octanoic Acid for Advanced Antibody-Drug Conjugate Development

CAS Number: 1191429-18-1

This technical guide provides an in-depth overview of (R)-8-Azido-2-(Fmoc-amino)octanoic acid, a non-cleavable linker component for the development of antibody-drug conjugates (ADCs). This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed methodologies, data presentation, and workflow visualizations to facilitate the integration of this linker into ADC design and synthesis.

Introduction to (R)-8-Azido-2-(Fmoc-amino)octanoic Acid in ADCs

(R)-8-Azido-2-(Fmoc-amino)octanoic acid is a heterobifunctional linker that plays a crucial role in the construction of stable and effective ADCs. Its structure incorporates three key functionalities:

-

An (R)-amino acid backbone, which provides a defined stereochemistry.

-

An azido group at the terminus of the octanoic acid chain, enabling covalent attachment to a payload or antibody via "click chemistry" or other azide-reactive conjugations.

-

A fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group, which allows for controlled, sequential synthesis, typically in solid-phase peptide synthesis (SPPS), before its removal to expose the amine for conjugation.

The non-cleavable nature of the octanoic acid backbone ensures that the cytotoxic payload remains firmly attached to the antibody in systemic circulation, minimizing off-target toxicity. The release of the payload occurs upon the degradation of the antibody within the target cancer cell, a mechanism that enhances the therapeutic window of the ADC.

Physicochemical Properties and Specifications

A summary of the key physicochemical properties of (R)-8-Azido-2-(Fmoc-amino)octanoic acid is presented in the table below.

| Property | Value |

| CAS Number | 1191429-18-1 |

| Molecular Formula | C₂₃H₂₆N₄O₄ |

| Molecular Weight | 422.48 g/mol |

| Appearance | White to off-white solid |

| Purity | ≥95% |

| Solubility | Soluble in DMF, DMSO, and other organic solvents |

Experimental Protocols

This section details the generalized experimental protocols for the synthesis and evaluation of ADCs utilizing (R)-8-Azido-2-(Fmoc-amino)octanoic acid.

Synthesis of an Antibody-Drug Conjugate

The synthesis of an ADC with this linker typically involves a multi-step process, often beginning with the modification of the payload or the antibody to introduce a compatible reactive group for the azide (B81097). A common strategy is the use of strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry."

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

(R)-8-Azido-2-(amino)octanoic acid (Fmoc group removed) conjugated to a cytotoxic payload bearing a reactive ester (e.g., NHS ester)

-

Alternatively, a payload modified with a strained alkyne (e.g., DBCO) for reaction with the azide group of the linker already attached to the antibody.

-

Reaction buffers and solvents (e.g., PBS, DMSO)

-

Purification system (e.g., size-exclusion chromatography (SEC) or tangential flow filtration (TFF))

Protocol:

-

Antibody Preparation: Ensure the antibody is in an amine-free buffer at a concentration of 5-10 mg/mL.

-

Linker-Payload Activation (if applicable): If the linker is to be attached to the antibody first, the carboxylic acid of (R)-8-Azido-2-(Fmoc-amino)octanoic acid is activated (e.g., as an NHS ester) and then reacted with lysine (B10760008) residues on the antibody. The Fmoc group is subsequently removed.

-

Conjugation Reaction: The azide-functionalized antibody is then reacted with an alkyne-modified payload. A typical molar excess of the linker-payload construct to the antibody ranges from 3 to 10-fold. The reaction is often carried out in a buffer containing a small percentage (e.g., 5-10%) of an organic co-solvent like DMSO to aid in the solubility of the payload.

-

Incubation: The reaction mixture is incubated at room temperature or 4°C for 2-24 hours with gentle mixing.

-

Purification: The resulting ADC is purified to remove unconjugated payload, linker, and any aggregates. Size-exclusion chromatography (SEC) is a common method for this purpose. The ADC is eluted in a formulation buffer suitable for storage and in vitro/in vivo studies.

Characterization of the Antibody-Drug Conjugate

3.2.1. Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. It can be determined using several methods:

-

UV-Vis Spectroscopy: By measuring the absorbance at 280 nm (for the antibody) and a wavelength specific to the payload, the DAR can be calculated using the Beer-Lambert law.

-

Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species with different numbers of conjugated payloads, allowing for the determination of the distribution of DAR values.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the intact ADC and its subunits, from which the DAR can be precisely calculated.

3.2.2. In Vitro Cytotoxicity Assay

The potency of the ADC is assessed using an in vitro cytotoxicity assay on cancer cell lines that express the target antigen.

Protocol:

-

Cell Seeding: Seed target antigen-positive and antigen-negative (as a control) cells in 96-well plates and allow them to adhere overnight.

-

ADC Treatment: Treat the cells with serial dilutions of the ADC, the unconjugated antibody, and the free payload.

-

Incubation: Incubate the plates for 72-120 hours.

-

Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or XTT, which quantifies the metabolic activity of living cells.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC₅₀) is determined by fitting the dose-response data to a sigmoidal curve.

Quantitative Data

The following tables present representative data for an ADC constructed with a non-cleavable azido-linker.

Table 1: Characterization of a Her2-Targeted ADC

| Parameter | Result |

| Average DAR (HIC) | 3.8 |

| Monomer Purity (SEC) | >98% |

| Endotoxin Level | <0.5 EU/mg |

Table 2: In Vitro Cytotoxicity (IC₅₀ Values)

| Cell Line | Target Expression | ADC IC₅₀ (nM) | Free Payload IC₅₀ (nM) |

| SK-BR-3 | Her2-positive | 0.5 | 0.01 |

| BT-474 | Her2-positive | 1.2 | 0.01 |

| MDA-MB-231 | Her2-negative | >1000 | 0.02 |

Mandatory Visualizations

The following diagrams illustrate key workflows and mechanisms related to the use of (R)-8-Azido-2-(Fmoc-amino)octanoic acid in ADC development.

Caption: Workflow for the synthesis and purification of an ADC.

Caption: Mechanism of action for a non-cleavable ADC.

Conclusion

(R)-8-Azido-2-(Fmoc-amino)octanoic acid is a valuable tool for the construction of next-generation antibody-drug conjugates. Its non-cleavable design contributes to enhanced stability and a favorable safety profile, while the terminal azide group provides a versatile handle for conjugation to a wide range of payloads using efficient click chemistry. The detailed protocols and characterization methods outlined in this guide are intended to provide a solid foundation for researchers and drug developers to effectively utilize this linker in their ADC programs.

A Comprehensive Technical Guide to the Safe Handling of Azido Amino Acids in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

The incorporation of azido (B1232118) amino acids into peptides and proteins has become a cornerstone of modern chemical biology and drug development. The azide (B81097) moiety serves as a versatile chemical handle for bioconjugation via reactions like the Staudinger ligation and the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), famously known as "click chemistry"[1][2][3][4]. While invaluable, the energetic nature of the azide group necessitates stringent safety protocols to mitigate the risks of toxicity and explosive decomposition. This guide provides an in-depth overview of the essential safety and handling procedures for working with azido amino acids in a research environment.

Hazard Identification and Risk Assessment

Organic azides are energetic molecules that can be sensitive to heat, shock, friction, and light, potentially leading to violent decomposition[5][6]. The primary hazards associated with azido amino acids and related reagents fall into two main categories:

-

Explosion Hazard : Both organic and inorganic azides can be explosive, especially those with a low carbon-to-nitrogen ratio. Factors that increase the risk of explosion include heating, concentration, friction (e.g., grinding or using ground glass joints), and contact with heavy metals[5][7][8].

-

Health Hazard : Azide compounds are highly toxic, with a mechanism of action similar to that of cyanide. Acute exposure through inhalation, ingestion, or skin absorption can be fatal[7]. Symptoms include dizziness, weakness, headache, nausea, rapid heart rate, and skin burns[5][9]. Contact with acids converts azide salts into hydrazoic acid (HN₃), a highly toxic, volatile, and explosive gas[1][6].

A thorough risk assessment must be conducted before any new procedure involving azido amino acids is undertaken. This involves evaluating the specific compounds being used, the scale of the reaction, and the experimental conditions.

Assessing the Stability of Azido Amino Acids

While many commonly used azido amino acids are relatively stable under standard laboratory conditions, their stability is not absolute. Two empirical rules are widely used to assess the potential hazard of organic azides:

-

Carbon to Nitrogen (C/N) Ratio : This ratio helps to quantify the dilution of the energetic azide group by the rest of the molecule. A higher C/N ratio generally indicates greater stability.

-

"Rule of Six" : This rule suggests that a compound should have at least six non-energetic atoms (like carbon) for every energetic group (like an azide) to be considered relatively safe for handling[6].

The following table summarizes stability guidelines for organic azides.

| Stability Guideline | Parameter | Recommendation | Risk Level |

| C/N Ratio | (NC + NO) / NN ≥ 3 | Can be isolated and stored in pure form (e.g., n-nonyl azide)[10]. | Lower |

| 1 < (NC + NO) / NN < 3 | Can be synthesized and isolated but should be stored in solution (≤1 M) at low temperature (-18 to -20°C)[3][5][6][10]. Handle in small quantities (<5 g)[3][5]. | Moderate | |

| (NC + NO) / NN ≤ 1 | Should never be isolated . Can be generated as a transient intermediate in solution as the limiting reagent, on a small scale (<1 g)[3][5][10]. | High | |

| "Rule of Six" | Atoms per Azide Group | ≥ 6 carbons (or equivalent atoms) per azide group is considered relatively safe[6]. | Lower |

| < 6 carbons per azide group | Potentially explosive; handle with extreme caution[6]. | High |

Note: These are guidelines, not absolute safety guarantees. The stability of any novel azido compound should be treated with extreme caution.

Engineering and Administrative Controls

A multi-layered approach to safety, starting with engineering and administrative controls, is crucial.

-

Designated Work Area : All work with azido compounds should be conducted in a designated area within a chemical fume hood[1][5]. The area should be clearly marked with warning signs.

-

Fume Hood and Blast Shield : A certified chemical fume hood is mandatory to protect against inhalation of toxic vapors like hydrazoic acid[1][5]. For all reactions involving azides that are known or suspected to be explosive, a blast shield must be used, and the fume hood sash should be kept as low as possible[5][9].

-

Scale Limitation : Purchase and use the smallest feasible quantities of azido amino acids for your experiments[10]. Avoid scaling up reactions without a thorough re-evaluation of the risks with your principal investigator[5].

-

Avoid Incompatibilities : Never allow azido compounds to come into contact with:

-

Heavy Metals : Lead, copper, mercury, silver, and their salts can form highly shock-sensitive and explosive metal azides[6][7][8]. This includes avoiding metal spatulas, metal pipes (B44673) for disposal, and metal-containing reagents where possible[1][5][6].

-

Acids : Reacts to form the highly toxic and explosive hydrazoic acid[1][6].

-

Halogenated Solvents : Dichloromethane and chloroform (B151607) can react to form extremely unstable di- and tri-azidomethane[5][6].

-

Strong Oxidizing and Reducing Agents : Can lead to violent reactions.

-

-

No Work Alone Policy : Never work with azides when you are alone in the laboratory.

Personal Protective Equipment (PPE)

Appropriate PPE is the last line of defense and must be worn at all times when handling azido amino acids.

| PPE Type | Specification | Rationale |

| Eye Protection | Safety goggles and a face shield[5][9]. | Protects against splashes and potential explosions. |

| Hand Protection | Nitrile gloves are generally sufficient. For highly toxic azides or prolonged handling, consider double-gloving or using Silver Shield® gloves underneath nitrile gloves[1]. | Prevents skin absorption, which is a primary route of exposure[1]. |

| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes. | Protects skin from spills and splashes. |

Experimental Protocols and Handling Procedures

Safe Storage

-

Store azido amino acids in a cool, dry, well-ventilated area, away from light, heat, and sources of shock or friction[5][6]. Recommended storage is typically at -20°C[6][11][12][13].

-

Store in tightly sealed, clearly labeled, non-metal containers[6][7].

-

Ensure segregation from incompatible materials, especially acids and heavy metal salts[5].

General Workflow for Safe Handling

The following diagram outlines a logical workflow for handling azido amino acids in a research setting.

Detailed Experimental Protocol: Manual Fmoc-SPPS with an Azido Amino Acid

This protocol outlines the incorporation of an Fmoc-protected azido amino acid into a peptide sequence on a Rink Amide resin. All steps must be performed in a chemical fume hood behind a blast shield.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (standard and azido)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

N,N'-Diisopropylcarbodiimide (DIC) or similar coupling agent

-

Ethyl cyanohydroxyiminoacetate (Oxyma) or similar racemization suppressant

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Cold diethyl ether

Procedure:

-

Resin Swelling:

-

Place the desired amount of Rink Amide resin in a peptide synthesis vessel.

-

Add DMF to swell the resin for at least 30 minutes. Drain the DMF.

-

-

Fmoc Deprotection:

-

Add a 20% piperidine in DMF solution to the resin.

-

Agitate for 5 minutes, then drain.

-

Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-6 times) and DCM (3 times), followed by DMF (3 times).

-

-

Amino Acid Coupling (Standard and Azido):

-

In a separate vial, dissolve 3-5 equivalents of the Fmoc-amino acid (or Fmoc-azido-amino acid) and 1 equivalent of Oxyma in DMF.

-

Use a plastic or ceramic spatula for weighing the solid azido amino acid.

-

Add 3-5 equivalents of DIC to the amino acid solution to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a ninhydrin (B49086) test. If the test is positive (blue beads), the coupling is incomplete and should be repeated.

-

Once coupling is complete (negative ninhydrin test), drain the coupling solution and wash the resin as in step 2.

-

-

Repeat Cycle:

-

Repeat steps 2 and 3 for each amino acid in the peptide sequence.

-

-

Final Fmoc Deprotection:

-

After the final amino acid is coupled, perform the Fmoc deprotection as described in step 2.

-

-

Cleavage and Deprotection:

-

Prepare a cleavage cocktail. For azide-containing peptides, a scavenger cocktail that does not reduce the azide is critical. A common azide-safe cocktail is 95% TFA, 2.5% Water, 2.5% TIS [7]. Do not use thiol-based scavengers like ethanedithiol (EDT), as they can reduce the azide group [14].

-

Add the cleavage cocktail to the resin (approx. 10 mL per 100 mg of resin)[7].

-

Agitate at room temperature for 2-3 hours[7].

-

Filter the resin and collect the filtrate into a centrifuge tube[7].

-

-

Peptide Precipitation:

-

Add the TFA filtrate dropwise into a 10-fold excess of cold diethyl ether to precipitate the crude peptide[7].

-

Cool the suspension at -20°C for at least 30 minutes[7].

-

Centrifuge the suspension and decant the ether[7]. Wash the peptide pellet with cold ether 2-3 more times.

-

Dry the crude peptide under vacuum.

-

Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is a general protocol for a "click" reaction on an azide-functionalized peptide in solution.

Materials:

-

Azide-containing peptide

-

Alkyne-functionalized molecule (e.g., a fluorescent dye)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

-

Aqueous buffer (e.g., PBS or phosphate (B84403) buffer, pH 7-8)

Procedure:

-

Prepare Stock Solutions:

-

Dissolve the azide-peptide and alkyne-probe in the reaction buffer.

-

Prepare fresh stock solutions of CuSO₄ (e.g., 20 mM), THPTA (e.g., 50 mM), and sodium ascorbate (e.g., 100 mM) in water[15].

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide-peptide and a slight excess of the alkyne-probe.

-

Add the THPTA ligand solution, followed by the CuSO₄ solution. A common ligand-to-copper ratio is 5:1 to protect biomolecules from copper-mediated damage[15].

-

Gently mix the solution.

-

-

Initiate Reaction:

-

Incubation:

-

Allow the reaction to proceed at room temperature for 30-60 minutes. Protect from light if using fluorescent probes[16].

-

-

Purification:

-

Purify the clicked peptide product using appropriate methods, such as HPLC or size-exclusion chromatography, to remove excess reagents and the copper catalyst.

-

Waste Disposal and Decontamination

-

Waste Segregation : All azide-containing waste, including solutions, contaminated gloves, and paper towels, must be collected in a dedicated, clearly labeled, non-metallic hazardous waste container[3][5][6][7].

-

No Drain Disposal : NEVER dispose of azide solutions down the drain. Azides can react with lead and copper plumbing to form highly explosive metal azides[1][7][8][17].

-

Deactivation : For dilute solutions (<5%) of sodium azide, a chemical deactivation procedure using nitrous acid can be performed by trained personnel in a fume hood[1]. However, for most research labs, direct disposal through the institution's Environmental Health & Safety (EHS) office is the safest and recommended method[1][6].

-

Decontamination : Decontaminate glassware and work surfaces after use. A 10% bleach solution followed by water rinses can be effective. Collect all rinsates as hazardous waste[18].

Emergency Procedures

Immediate and correct response to an emergency is critical.

| Emergency Type | Procedure |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention[1]. |

| Eye Contact | Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention[1][17]. |

| Inhalation | Move the affected person to fresh air immediately. Seek immediate medical attention[9]. |

| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention[1]. |

| Spill | Small Spill (<1g solid or <100mL dilute solution): Alert others in the area. Wearing full PPE, cover the spill with an absorbent, non-reactive material (like vermiculite (B1170534) or sand). Carefully sweep up the material using non-sparking, non-metal tools and place it in the designated azide waste container. Clean the area with a soap and water solution (pH > 9)[17][19]. Large Spill: Evacuate the immediate area. Alert your supervisor and call your institution's EHS or emergency response number[3]. Do not attempt to clean it up yourself. |

Organic Azide Stability Decision Tree

This diagram provides a logical process for evaluating the risks associated with a new or unfamiliar organic azide.

By adhering to these guidelines, researchers can safely harness the power of azido amino acids to advance their scientific goals while maintaining a secure laboratory environment. Always consult your institution's specific safety protocols and EHS department for guidance.

References

- 1. benchchem.com [benchchem.com]

- 2. Click Chemistry [organic-chemistry.org]

- 3. interchim.fr [interchim.fr]

- 4. benchchem.com [benchchem.com]

- 5. scilit.com [scilit.com]

- 6. Azide–Alkyne Click Conjugation on Quantum Dots by Selective Copper Coordination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. α-Azido Acids in Solid-Phase Peptide Synthesis: Compatibility with Fmoc Chemistry and an Alternative Approach to the Solid Phase Synthesis of Daptomycin Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. L-Azidohomoalanine·HCl (unlabeled) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 13. vectorlabs.com [vectorlabs.com]

- 14. researchgate.net [researchgate.net]

- 15. jenabioscience.com [jenabioscience.com]

- 16. broadpharm.com [broadpharm.com]

- 17. researchgate.net [researchgate.net]

- 18. Decontamination of Biohazards and Infectious Agents | UMN University Health & Safety [hsrm.umn.edu]

- 19. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

The 'Click' Revolution: A Technical Guide to Peptide Modification

For Researchers, Scientists, and Drug Development Professionals

The advent of click chemistry has fundamentally transformed the landscape of peptide science, offering a powerful toolkit for precise, efficient, and biocompatible modifications. This technical guide provides an in-depth exploration of the core principles of click chemistry and its application in peptide modification, with a focus on the two most prominent reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to leverage these innovative techniques in their work.

Core Principles of Click Chemistry in Peptide Modification

"Click chemistry" is a concept introduced by K.B. Sharpless, describing a set of reactions that are high-yielding, wide in scope, create only inoffensive byproducts, are stereospecific, and simple to perform. In the context of peptide modification, click chemistry provides a modular approach to covalently link molecules with high efficiency and specificity under mild, often aqueous, conditions.[1] The cornerstone of click chemistry is the azide-alkyne cycloaddition, which forms a stable triazole ring.[1] This triazole linkage is a key feature, as it can act as a bioisostere for the native amide bond in peptides, offering resistance to enzymatic degradation, hydrolysis, and oxidation.[2]

The two primary forms of this reaction used in peptide science are:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to accelerate the cycloaddition between a terminal alkyne and an azide, resulting in the formation of a 1,4-disubstituted triazole.[1] CuAAC is known for its fast reaction kinetics and high yields.[3]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Developed as a copper-free alternative, SPAAC utilizes a strained cyclooctyne (B158145) that reacts spontaneously with an azide.[1] The release of ring strain drives the reaction forward, eliminating the need for a potentially cytotoxic copper catalyst and making it highly suitable for applications in living systems.[1]

Quantitative Comparison of CuAAC and SPAAC

The choice between CuAAC and SPAAC depends on the specific application, considering factors like the biological context, desired reaction rate, and the chemical nature of the peptide and the molecule to be conjugated. The following tables provide a summary of key quantitative data for easy comparison.

Table 1: Reaction Kinetics of CuAAC and SPAAC in Peptide Modification

| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | References |

| Catalyst | Copper(I) | None | [3] |

| **Typical Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) ** | 10² - 10³ | 10⁻³ - 10¹ (highly dependent on cyclooctyne structure) | [4][5] |

| Biocompatibility | Potentially cytotoxic due to copper, limiting in vivo use | Highly biocompatible, suitable for live-cell and in vivo studies | [3] |

| Reaction Time | Generally very fast (minutes to a few hours) | Can be slower, ranging from minutes to several hours | [4][6] |

Table 2: Typical Yields for Peptide Cyclization via Click Chemistry

| Cyclization Method | Peptide Length | Yield (%) | Reaction Conditions | References |

| On-Resin CuAAC | Heptamer | ~87% | 1.5 eq. CuI, DMF, 1 hour | [7] |

| On-Resin CuAAC | 9 amino acids | Dimer as only product | 20% DMSO in acetonitrile | [7] |

| Solution-Phase SPAAC | Not specified | >95% | Dependent on cyclooctyne | [4] |

Signaling Pathways and Experimental Workflows

Click chemistry-modified peptides are instrumental in studying and modulating various biological signaling pathways. A prominent example is the G protein-coupled receptor (GPCR) signaling cascade, which is crucial in a vast array of physiological processes.

GPCR Signaling Pathway with a Modified Peptide Ligand

The diagram below illustrates a generalized GPCR signaling pathway that can be activated by a peptide ligand modified using click chemistry. Such modifications can be used to attach fluorescent probes for imaging, or to enhance the peptide's stability and binding affinity to the receptor.

Caption: GPCR signaling activated by a click-modified peptide.

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS) of an Alkyne-Modified Peptide

The synthesis of peptides bearing click chemistry handles is typically achieved using solid-phase peptide synthesis (SPPS). The following workflow outlines the key steps for incorporating an alkyne functionality.

References

- 1. jpt.com [jpt.com]

- 2. Pharmacological modulation of chemokine receptor function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing Azido-Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of non-natural amino acids into peptides offers a powerful tool for the development of novel therapeutics, advanced molecular probes, and innovative biomaterials. Among these, azido-amino acids are particularly valuable due to the versatility of the azide (B81097) moiety as a chemical handle for a variety of bioorthogonal ligation reactions. These reactions, which include the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Staudinger ligation, enable the precise modification of peptides with entities such as fluorescent dyes, radiolabels, and polyethylene (B3416737) glycol (PEG) chains.

Solid-Phase Peptide Synthesis (SPPS) remains the gold standard for the stepwise assembly of peptides on an insoluble resin support. This methodology simplifies the purification process at each step, as excess reagents and byproducts are readily removed by filtration and washing. This document provides detailed protocols for the synthesis of Fmoc-protected azido-amino acids, their incorporation into peptide chains using standard Fmoc-SPPS chemistry, and subsequent cleavage and purification. Additionally, protocols for on-resin and solution-phase bioorthogonal modifications are detailed.

Data Presentation

Table 1: Synthesis Yields of Fmoc-Protected Azido-Amino Acids

| Fmoc-Azido-Amino Acid | Starting Material | Key Reactions | Overall Yield (%) | Purity | Reference |

| Fmoc-L-azidoalanine | Fmoc-L-asparagine | Hofmann Rearrangement, Diazo Transfer | 62-75 | >98% | [1][2] |

| Fmoc-L-azidohomoalanine | Fmoc-L-glutamine | Hofmann Rearrangement, Diazo Transfer | 65-74 | >98% | [1][2] |

Table 2: Comparison of Coupling Reagent Performance for Azido-Amino Acid Incorporation

| Coupling Reagent | Base | Conditions | Coupling Time | Observations |

| HBTU/HOBt | DIPEA | DMF, Room Temp. | 2 x 2 h | Standard conditions, generally effective. Prolonged coupling may lead to side reactions.[3] |

| HATU | DIPEA | DMF, Room Temp. | 30 min | Highly efficient, recommended for difficult couplings.[4] |

| PyBOP | DIPEA | DMF, Room Temp. | 1 h | Effective for hindered amino acids.[4] |

| DIC/Oxyma | N/A | DMF, Microwave, 90°C | 4 min | Rapid and efficient, particularly with microwave assistance.[4] |

| COMU | 2,6-lutidine | DMF, Room Temp. | ~30 min | Shows greater coupling efficiency and reduced epimerization compared to HBTU/HATU.[5][6] |

Table 3: Influence of Thiol Scavengers on Azide Reduction During TFA Cleavage

| Thiol Scavenger | Azide Reduction (%) | Recommendation | Reference |

| 1,2-Ethanedithiol (EDT) | Up to 50% | Not Recommended | [] |

| Dithiothreitol (DTT) | Significantly Lower than EDT | Preferred Thiol Scavenger | [] |

| Thioanisole | Minimal | Safe Alternative | [] |

| None (TFA/TIS/H₂O) | ~0% | Recommended for Azide Stability | [] |

Experimental Protocols

Protocol 1: Synthesis of Fmoc-L-azidoalanine from Fmoc-L-asparagine

This protocol describes a two-step synthesis involving a Hofmann rearrangement followed by a diazo transfer.

Step 1: Hofmann Rearrangement to Fmoc-L-diaminopropionic acid (Fmoc-Dap-OH)

-

Dissolve Fmoc-L-asparagine (1 equivalent) in a 2:1 mixture of DMF and water.

-

Add [Bis(trifluoroacetoxy)iodo]benzene (1.2 equivalents) and pyridine (B92270) (1.5 equivalents).

-

Stir the reaction mixture at room temperature for 14 hours.

-

The product, Fmoc-Dap-OH, typically precipitates out of the solution and can be isolated by filtration.

-

Wash the solid with water and diethyl ether and dry under vacuum. The yield is typically 79-80%.[1]

Step 2: Diazo Transfer to Fmoc-L-azidoalanine

-

Dissolve Fmoc-Dap-OH (1 equivalent) in a biphasic mixture of H₂O, MeOH, and CH₂Cl₂ (1:1:1).

-

Add a catalytic amount of CuSO₄·5H₂O (approx. 0.006 equivalents).

-

Add imidazole-1-sulfonyl azide hydrochloride (3 equivalents).

-

Adjust the pH of the mixture to 9 using an aqueous K₂CO₃ solution.

-

Stir the mixture vigorously for 18 hours at room temperature.

-

Dilute the reaction mixture with CH₂Cl₂ and separate the aqueous phase.

-

Extract the organic phase with saturated NaHCO₃ solution.

-

Combine the aqueous extracts, wash with diethyl ether, and then acidify to pH 2 with concentrated HCl.

-

Extract the product into diethyl ether.

-

Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield Fmoc-L-azidoalanine as a solid. The yield is typically 62-75% with >98% purity, requiring no further purification.[1][2]

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Azido-Amino Acids

This protocol outlines the general steps for incorporating an Fmoc-azido-amino acid into a peptide chain on a solid support.

Materials:

-

Fmoc-protected amino acids

-

Fmoc-azido-amino acid

-

Rink Amide resin (or other suitable resin)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Coupling reagent (e.g., HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes.

-

Drain the solution.

-

Add fresh 20% piperidine in DMF and agitate for an additional 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-azido-amino acid (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

To monitor coupling completion, perform a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.

-

Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).

-

-

Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

Protocol 3: Cleavage of Azido-Peptide from the Resin

This protocol is designed to cleave the peptide from the resin while preserving the azide functionality.

"Azide-Safe" Cleavage Cocktail:

-

95% Trifluoroacetic Acid (TFA)

-

2.5% Triisopropylsilane (TIS)

-

2.5% Deionized Water (H₂O) (Prepare this cocktail fresh before use)

Procedure:

-

Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

-

Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate into a cold centrifuge tube.

-

Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether. A white precipitate should form.

-

Incubate the ether suspension at -20°C for at least 30 minutes to maximize precipitation.

-

Centrifuge the suspension (e.g., 4000 rpm for 5 minutes) and carefully decant the ether.

-

Wash the peptide pellet with cold diethyl ether and centrifuge again.

-

Dry the crude peptide pellet under vacuum.

Protocol 4: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction to cyclize or conjugate a peptide containing both an azide and an alkyne functionality while it is still attached to the resin.

Materials:

-

Peptide-resin containing both an azido (B1232118) and an alkyne amino acid

-

Dichloromethane (DCM)

-

Dimethyl sulfoxide (B87167) (DMSO), sparged with nitrogen

-

Copper(I) Bromide (CuBr)

-

Aqueous ascorbic acid solution (0.1 M)

-

2,6-Lutidine

-

N,N-Diisopropylethylamine (DIPEA)

Procedure:

-

Swell the peptide-resin in DCM (10 mL/g resin) for 10 minutes.

-

In a separate vial, completely dissolve CuBr (1 equivalent based on resin loading) in nitrogen-sparged DMSO (12 mL/g resin).

-

Drain the DCM from the resin and add the CuBr/DMSO solution.

-

Add 1 equivalent of 0.1 M aqueous ascorbic acid solution.

-

Add 10 equivalents of 2,6-lutidine and 10 equivalents of DIPEA.

-

Purge the reaction vessel with nitrogen for 5 minutes.

-

Seal the vessel and agitate gently at room temperature for 16-18 hours.

-

Drain the reaction solution.

-

Wash the resin sequentially with Isopropanol/DMSO (5:3 v/v), DMF, and DCM (3 times each).

-

Dry the resin under vacuum before proceeding to cleavage (Protocol 3).

Protocol 5: Solution-Phase Staudinger Ligation

This protocol outlines the ligation of two peptide fragments, one with a C-terminal phosphinothioester and the other with an N-terminal α-azido group.

Materials:

-

Peptide fragment with a C-terminal phosphinothioester

-

Peptide fragment with an N-terminal α-azido group

-

Tetrahydrofuran (THF)

-

Water

Procedure:

-

Dissolve the peptide fragment with the C-terminal phosphinothioester in a 3:1 mixture of THF and water.

-

Add the peptide fragment with the N-terminal α-azido group (1 equivalent).

-

Stir the reaction mixture at room temperature for 12 hours.

-

Monitor the reaction progress by HPLC-MS.

-

Upon completion, the product can be purified using standard reverse-phase HPLC.

Mandatory Visualization

References

- 1. luxembourg-bio.com [luxembourg-bio.com]

- 2. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 3. Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 2024.sci-hub.st [2024.sci-hub.st]

- 6. Advances in solid-phase peptide synthesis in aqueous media (ASPPS) - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC02319A [pubs.rsc.org]

Application Notes and Protocols for Click Chemistry on Peptides with (R)-8-Azido-2-(Fmoc-amino)octanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific modification of peptides is a cornerstone of modern drug development, enabling the creation of sophisticated biomolecules with enhanced therapeutic properties. "Click chemistry," particularly the copper(I)-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions, has emerged as a powerful tool for this purpose due to its high efficiency, selectivity, and biocompatibility.[1][2] (R)-8-Azido-2-(Fmoc-amino)octanoic acid is a key building block in this field, offering a unique combination of a fatty acid scaffold and a bioorthogonal azide (B81097) handle. This non-natural amino acid can be readily incorporated into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS), providing a versatile platform for the development of novel peptide conjugates, such as antibody-drug conjugates (ADCs).[3]

The octanoic acid backbone can enhance cell permeability and may contribute to improved pharmacokinetic profiles through interactions with serum albumin, a strategy successfully employed in drugs like Liraglutide and Semaglutide.[4] The terminal azide group is stable throughout the SPPS process, including exposure to piperidine (B6355638) for Fmoc deprotection and trifluoroacetic acid (TFA) for cleavage from the resin.[5] This allows for the precise installation of various functionalities, including cytotoxic drugs, imaging agents, or polyethylene (B3416737) glycol (PEG) chains, post-synthesis via click chemistry.[6]

These application notes provide detailed protocols for the incorporation of (R)-8-Azido-2-(Fmoc-amino)octanoic acid into peptides and their subsequent modification via CuAAC and SPAAC reactions.

Data Presentation: Representative Reaction Parameters

While specific quantitative data for (R)-8-Azido-2-(Fmoc-amino)octanoic acid is not extensively published, the following tables summarize typical yields and kinetic data for analogous azido-amino acids in peptide synthesis and click chemistry. These values can serve as a benchmark for experimental design.

Table 1: Representative Coupling Efficiency in Fmoc-SPPS

| Amino Acid | Coupling Reagent | Coupling Time (h) | Yield/Purity | Reference |

|---|---|---|---|---|

| Fmoc-L-azidoalanine | HBTU/DIPEA | 2 x 2 | 76% | [7] |

| Fmoc-L-azidohomoalanine | HBTU/DIPEA | 2 x 2 | 80% | [7] |

| Fmoc-L-azidolysine | HBTU/DIPEA | 2 x 2 | 71% |[7] |

Table 2: Representative Click Chemistry Reaction Data

| Reaction Type | Azide-Peptide | Alkyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conversion/Yield | Reference |

|---|---|---|---|---|---|

| SPAAC | Peptide containing novel hydrophilic azido-amino acid | DBCO | 0.34 | >95% in 15 min | [8][9] |

| SPAAC | Peptide containing azidolysine | DBCO | ~0.3 (estimated from similar systems) | High | [8] |

| SPAAC | 3-azido-L-alanine | Sulfo-DBCO-amine | 0.55 - 1.22 (in HEPES buffer) | High | [10] |

| CuAAC | Azide-functionalized peptides | Alkyne-functionalized peptides | Not applicable (fast reaction) | >95% in 5h |[11] |

Experimental Protocols

Protocol 1: Incorporation of (R)-8-Azido-2-(Fmoc-amino)octanoic acid via Fmoc-SPPS

This protocol describes the manual solid-phase synthesis of a peptide containing (R)-8-Azido-2-(Fmoc-amino)octanoic acid. Standard procedures for Fmoc-SPPS on a rink amide resin are followed.[12]

Materials:

-

Rink Amide resin (e.g., 0.59 mmol/g loading)

-

(R)-8-Azido-2-(Fmoc-amino)octanoic acid

-

Other Fmoc-protected amino acids

-

Coupling reagents: HCTU (or HATU/HOAt)[12]

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Fmoc deprotection solution: 20% (v/v) piperidine in dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM)

-

Washing solvent: DMF

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water[13]

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF (5 times).

-

First Amino Acid Coupling: Couple the first standard Fmoc-amino acid (C-terminal) to the resin using 4 equivalents of the amino acid, 4 equivalents of HCTU, and 8 equivalents of DIPEA in DMF. Allow the reaction to proceed for 2 hours. Wash the resin with DMF.

-

Fmoc Deprotection: Repeat step 2.

-

Incorporation of (R)-8-Azido-2-(Fmoc-amino)octanoic acid:

-

Pre-activate a solution of (R)-8-Azido-2-(Fmoc-amino)octanoic acid (4 eq.), HCTU (3.95 eq.), and DIPEA (8 eq.) in DMF for 5 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Allow the coupling to proceed for 2-4 hours. Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), continue coupling or perform a second coupling.

-

Wash the resin thoroughly with DMF (5 times).

-

-

Chain Elongation: Continue coupling the remaining amino acids in the sequence by repeating the deprotection (step 2) and coupling (step 3) cycles.

-

Final Fmoc Deprotection: After the final amino acid coupling, perform a final deprotection step to remove the N-terminal Fmoc group.

-

Resin Washing and Drying: Wash the resin with DMF, followed by DCM, and dry the peptide-resin under vacuum.

-

Cleavage and Deprotection: Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash. Dry the crude peptide pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the azido-peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on an Azido-Peptide

This protocol describes the conjugation of an alkyne-containing molecule to the azide-functionalized peptide in solution.[11]

Materials:

-

Azido-peptide (synthesized as per Protocol 1)

-

Alkyne-functionalized molecule (e.g., a fluorescent dye, biotin, or drug molecule with a terminal alkyne)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a ligand

-

Solvent: A mixture of aqueous buffer (e.g., phosphate (B84403) buffer, pH 7.4) and an organic co-solvent like DMSO or t-butanol.

Procedure:

-

Prepare Stock Solutions:

-

Azido-peptide in water or buffer.

-

Alkyne-molecule in DMSO.

-

CuSO₄ in water (e.g., 50 mM).

-

Sodium ascorbate in water (e.g., 500 mM, freshly prepared).

-

TBTA or THPTA ligand in DMSO (e.g., 50 mM).

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azido-peptide (1 equivalent) and the alkyne-molecule (1.5-2 equivalents).

-

Add the solvent mixture (e.g., 9:1 v/v water:DMSO).

-

Add the ligand (e.g., 1 equivalent relative to copper).

-

Add CuSO₄ to a final concentration of 100-250 µM.

-

Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.

-

-

Incubation: Vortex the reaction mixture gently and incubate at room temperature for 1-4 hours. The reaction can be monitored by RP-HPLC or LC-MS.

-

Purification: Purify the resulting peptide conjugate by RP-HPLC to remove excess reagents and unreacted starting materials.

-

Characterization: Confirm the final product by mass spectrometry.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) on an Azido-Peptide

This protocol is for the copper-free conjugation of a strained alkyne (e.g., a DBCO-functionalized molecule) to the azido-peptide. This method is ideal for applications where copper cytotoxicity is a concern.[13]

Materials:

-

Azido-peptide (synthesized as per Protocol 1)

-

Strained alkyne, such as a Dibenzocyclooctyne (DBCO)-functionalized molecule.

-

Solvent: Aqueous buffer (e.g., PBS or HEPES, pH 7.4)[10], optionally with an organic co-solvent like DMSO if solubility is an issue.

Procedure:

-

Prepare Solutions:

-

Dissolve the azido-peptide in the chosen aqueous buffer to a known concentration.

-

Dissolve the DBCO-functionalized molecule in DMSO or the same buffer.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azido-peptide (1 equivalent) with the DBCO-functionalized molecule (1.2-1.5 equivalents).

-

Ensure the final concentration of any organic co-solvent is compatible with the stability of the biomolecules.

-

-

Incubation: Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the concentrations and the specific strained alkyne used. The reaction progress can be monitored by observing the decrease in the DBCO absorbance around 310 nm or by LC-MS.[9]

-

Purification: Purify the peptide conjugate by RP-HPLC.

-

Characterization: Confirm the final product by mass spectrometry.

Visualizations

Caption: Workflow for peptide synthesis and conjugation.

Caption: CuAAC and SPAAC reaction schemes.

Caption: Conceptual workflow for ADC development.

References

- 1. jpt.com [jpt.com]

- 2. lifetein.com [lifetein.com]

- 3. (R)-8-Azido-2-(Fmoc-amino)octanoic acid - Immunomart [immunomart.com]

- 4. media.iris-biotech.de [media.iris-biotech.de]

- 5. peptide.com [peptide.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Peptide conjugation via CuAAC 'click' chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chem.uci.edu [chem.uci.edu]

- 13. rsc.org [rsc.org]

Application Notes and Protocols for Fmoc Deprotection of Azido-Containing Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The integration of non-canonical amino acids into peptides is a powerful strategy for developing novel therapeutics, probes, and biomaterials. Among these, azido-containing amino acids are of particular interest due to their ability to participate in bioorthogonal "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions enable site-specific labeling, cyclization, and conjugation of peptides under mild, biological conditions.

The 9-fluorenylmethoxycarbonyl (Fmoc) protection strategy is the most common method for the solid-phase peptide synthesis (SPPS) of peptides containing these modified residues. The Fmoc group's lability to mild base, typically piperidine (B6355638), while being stable to the acidic conditions used for final cleavage from the resin, provides the necessary orthogonality for complex peptide synthesis.

This document provides detailed protocols and application notes for the Fmoc deprotection of azido-containing amino acids, with a focus on maintaining the integrity of the azide (B81097) functional group throughout the synthesis.

Stability of the Azido Group in Fmoc SPPS

The azide functional group is generally robust and stable under the standard conditions of Fmoc-SPPS. This includes the iterative cycles of Fmoc deprotection using piperidine and coupling reactions with common activating agents. However, potential side reactions, though not common during the deprotection step itself, are a concern primarily during the final cleavage of the peptide from the solid support.

The most frequently observed side reaction is the reduction of the azide group (-N₃) to a primary amine (-NH₂). This is most often caused by the use of thiol-based scavengers, such as 1,2-ethanedithiol (B43112) (EDT), in the final trifluoroacetic acid (TFA) cleavage cocktail. While generally stable, there has been a report of elimination of the azide ion from peptides with an N-terminal α-azidoaspartate residue during treatment with Fmoc removal reagents, suggesting sequence-specific sensitivity.

Fmoc Deprotection Conditions

Standard Fmoc deprotection is achieved using a solution of piperidine in a polar aprotic solvent, most commonly N,N-dimethylformamide (DMF). The reaction proceeds via a β-elimination mechanism.

Quantitative Data Summary

The following table summarizes common Fmoc deprotection conditions. For azido-containing amino acids, the standard conditions are generally effective and well-tolerated.

| Parameter | Standard Conditions | Alternative/Modified Conditions | Notes |

| Deprotection Reagent | 20% (v/v) Piperidine in DMF | 5-50% (v/v) Piperidine in DMF[1] | 20% is the most common concentration. Lower concentrations (e.g., 5%) may be used and can be effective.[2] |

| 2% DBU / 2% Piperidine in DMF[3] | For difficult or aggregation-prone sequences. | ||

| 5% Piperazine / 2% DBU in DMF[4][5] | A safer and effective alternative to piperidine. | ||

| Solvent | N,N-Dimethylformamide (DMF) | N-Methyl-2-pyrrolidone (NMP) | NMP can be beneficial for disrupting peptide aggregation. |

| Reaction Time | 2 x 5-10 minutes (two treatments) | 1 x 2 min, followed by 1 x 5-15 min | The first treatment is often shorter to remove the bulk of the Fmoc group. |

| Temperature | Room Temperature | Room Temperature | |

| Volume | Approx. 10 mL per gram of resin[3] | Approx. 10 mL per gram of resin |

Experimental Workflow and Protocols

The following diagram illustrates the general workflow for a single cycle of Fmoc deprotection in SPPS.

Caption: General workflow for Fmoc deprotection in Solid-Phase Peptide Synthesis.

Detailed Experimental Protocol: Fmoc Deprotection of a Resin-Bound Peptide Containing Azido-Lysine

This protocol describes the removal of the Nα-Fmoc protecting group from a peptide containing Fmoc-L-azidolysine(Boc)-OH that has been coupled to a solid support.

Materials:

-

Peptide-resin with an N-terminal Fmoc-protected azido-amino acid

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, peptide synthesis grade

-

Deprotection Solution: 20% (v/v) piperidine in DMF (prepare fresh)

-

Dichloromethane (DCM), ACS grade

-

Solid-phase synthesis vessel (fritted syringe or automated synthesizer column)

-

Shaker or automated synthesizer

Procedure:

-

Resin Swelling: If the resin is dry, swell it in DMF for 30-60 minutes in the reaction vessel.

-

Initial Wash: Drain the DMF from the swollen resin. Wash the resin with DMF (3 x resin volume) for 1 minute per wash to remove any residual solvents or reagents.

-

First Deprotection Step:

-

Add the freshly prepared 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).

-

Agitate the mixture for 2-3 minutes at room temperature.[3]

-

Drain the deprotection solution.

-

-

Second Deprotection Step:

-

Add a fresh aliquot of the 20% piperidine in DMF solution to the resin.

-

Agitate the mixture for 10-15 minutes at room temperature.

-

-

Washing:

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (5-7 times, 1 minute per wash) to completely remove residual piperidine and the dibenzofulvene-piperidine adduct.

-

-

Optional: Monitoring Deprotection:

-

A small sample of the resin can be taken after the final wash for a Kaiser test to confirm the presence of a free primary amine.

-

-

Proceed to Coupling: The resin is now ready for the coupling of the next Fmoc-protected amino acid.

Troubleshooting and Special Considerations

While the azide group is generally stable during Fmoc deprotection, issues can arise. The following diagram and notes outline a logical approach to troubleshooting common problems.

Caption: Logical workflow for troubleshooting issues during the synthesis of azido-peptides.

Notes on Troubleshooting:

-

Incomplete Deprotection: This is often due to peptide aggregation on the resin, which can hinder reagent access.

-

Solution: Increasing reaction times, switching to a solvent with better swelling properties like NMP, or using a stronger base cocktail such as one containing 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can overcome this.[3]

-

-

Azide Reduction: As stated, this is predominantly an issue during the final TFA cleavage step.

-

Prevention: The most critical factor is the choice of scavengers. Avoid strong reducing agents like ethanedithiol (EDT). A cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) is generally safe for peptides containing azides.

-

-

Azide Elimination: This is a rare, sequence-dependent side reaction that has been observed with N-terminal α-azidoaspartate residues.

-

Mitigation: If this is suspected, consider altering the peptide sequence if possible. Alternatively, milder deprotection conditions, such as lower concentrations of piperidine or the use of piperazine, may be beneficial.[6]

-

Conclusion

The Fmoc deprotection of azido-containing amino acids can be routinely and successfully performed using standard SPPS protocols. The azide moiety is generally stable to the iterative piperidine treatments. Careful consideration of the final cleavage conditions, particularly the avoidance of reductive scavengers, is the most critical factor for obtaining high yields of the desired azido-peptide. By following the detailed protocols and troubleshooting logic presented in these notes, researchers can confidently incorporate these valuable bioorthogonal handles into their synthetic peptides.

References

- 1. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. peptide.com [peptide.com]

- 4. researchgate.net [researchgate.net]

- 5. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. ptacts.uspto.gov [ptacts.uspto.gov]

Application Notes and Protocols for the Incorporation of (R)-8-Azido-2-(Fmoc-amino)octanoic Acid in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-8-Azido-2-(Fmoc-amino)octanoic acid is a non-natural amino acid that serves as a critical building block in modern peptide chemistry and drug development. Its primary application lies in its use as a non-cleavable linker in the synthesis of Antibody-Drug Conjugates (ADCs).[1][2][3] The terminal azide (B81097) group provides a bioorthogonal handle for the site-specific conjugation of payloads, such as cytotoxic drugs, via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.[2] The Fmoc protecting group allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) protocols.[4] These application notes provide detailed protocols and best practices for the efficient coupling of (R)-8-Azido-2-(Fmoc-amino)octanoic acid in peptide synthesis.

Coupling Efficiency Considerations

The successful incorporation of (R)-8-Azido-2-(Fmoc-amino)octanoic acid into a growing peptide chain is crucial for the overall yield and purity of the final product. While specific quantitative data on its coupling efficiency is not extensively published, several factors related to its structure may influence the reaction. The long octanoic acid chain could potentially lead to steric hindrance, which can impede the approach of the activated amino acid to the N-terminus of the peptide on the solid support.[1][2][5]

Strategies to overcome potential steric hindrance and ensure high coupling efficiency include the use of potent coupling reagents, optimization of reaction times, and in some cases, elevated temperatures.[2] It is also important to monitor the coupling reaction to ensure its completion.

Experimental Protocols

Materials and Reagents

-

(R)-8-Azido-2-(Fmoc-amino)octanoic acid

-

Fmoc-compatible solid-phase resin (e.g., Rink Amide, Wang resin)

-

Standard Fmoc-protected amino acids

-

Coupling Reagents:

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)

-

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

-

DIC (N,N'-Diisopropylcarbodiimide)

-

-

Bases:

-

DIPEA (N,N-Diisopropylethylamine)

-

NMM (N-Methylmorpholine)

-

2,4,6-Collidine

-

-

Additives:

-

HOBt (Hydroxybenzotriazole)

-

Oxyma Pure®

-

-

Fmoc Deprotection Solution: 20% Piperidine (B6355638) in DMF

-

Solvents:

-

DMF (N,N-Dimethylformamide), peptide synthesis grade

-

DCM (Dichloromethane)

-

NMP (N-Methyl-2-pyrrolidone)

-

-

Washing Solvents: DMF, DCM, Isopropanol

-

Cleavage Cocktail: e.g., Reagent K (TFA/water/phenol/thioanisole/TIPS)

-

Qualitative Monitoring Reagents: Ninhydrin (for Kaiser test)[][7]

-

Analytical Equipment: HPLC, Mass Spectrometer

Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide containing (R)-8-Azido-2-(Fmoc-amino)octanoic acid. The procedure can be adapted for automated synthesizers.

1. Resin Preparation:

- Swell the chosen resin in DMF for at least 1 hour in a reaction vessel.

- Drain the DMF.

2. Fmoc Deprotection:

- Add the Fmoc deprotection solution (20% piperidine in DMF) to the resin.

- Agitate for 5 minutes, then drain.

- Repeat the treatment with the deprotection solution for 15-20 minutes.

- Wash the resin thoroughly with DMF (3-5 times), DCM (2-3 times), and finally DMF (3-5 times).

3. Coupling of (R)-8-Azido-2-(Fmoc-amino)octanoic Acid:

-

Activation:

-

In a separate vial, dissolve (R)-8-Azido-2-(Fmoc-amino)octanoic acid (3-5 equivalents relative to resin loading), a coupling reagent (e.g., HATU, 3-5 equivalents), and an additive (e.g., HOBt or Oxyma, 3-5 equivalents) in DMF.

-

Add a base (e.g., DIPEA or NMM, 6-10 equivalents) to the activation mixture.

-

Allow the activation to proceed for 1-2 minutes.

-

-

Coupling Reaction:

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction vessel at room temperature for 2-4 hours. For potentially difficult couplings due to steric hindrance, the reaction time can be extended to overnight.[2]

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (3-5 times), DCM (2-3 times), and DMF (3-5 times).

-

4. Monitoring the Coupling Reaction:

- Take a small sample of the resin beads and perform the Kaiser test.[7]

- A negative Kaiser test (beads remain yellow) indicates a complete coupling reaction (no free primary amines).[]

- If the test is positive (blue beads), a recoupling step is necessary. Repeat the coupling procedure with fresh reagents.

5. Capping (Optional but Recommended for Incomplete Couplings):

- If the coupling remains incomplete after a second attempt, cap the unreacted amines to prevent the formation of deletion peptides.

- Treat the resin with a capping solution (e.g., acetic anhydride (B1165640) and DIPEA in DMF) for 30 minutes.

- Wash the resin thoroughly.

6. Chain Elongation:

- Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

7. Final Fmoc Deprotection:

- After the final coupling step, perform a final Fmoc deprotection as described in step 2.

8. Cleavage and Deprotection:

- Wash the resin with DCM and dry it under vacuum.

- Add the cleavage cocktail (e.g., Reagent K) to the resin and incubate for 2-4 hours at room temperature.

- Filter the resin and collect the filtrate.

- Precipitate the crude peptide by adding cold diethyl ether.

- Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

9. Purification and Analysis:

- Purify the crude peptide using reverse-phase HPLC (RP-HPLC).

- Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Data Presentation

| Coupling Reagent | Class | Relative Efficiency | Racemization Risk | Notes |

| HATU | Uronium/Aminium Salt | Very High | Low | Often the reagent of choice for difficult couplings. |

| HBTU | Uronium/Aminium Salt | High | Low | A widely used and effective coupling reagent. |

| PyBOP | Phosphonium Salt | High | Low | Good for hindered amino acids, but can be less cost-effective. |

| DIC/HOBt | Carbodiimide | Good | Moderate | A classic and cost-effective combination. |

| DIC/Oxyma | Carbodiimide | High | Low | Oxyma is a safer and often more effective alternative to HOBt. |

Visualizations

Experimental Workflow for SPPS

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Logic Diagram for Troubleshooting Incomplete Coupling

Caption: Troubleshooting guide for incomplete peptide coupling reactions.

References

Illuminating Biological Pathways: A Guide to Synthesizing Fluorescently Labeled Peptides with Click Chemistry

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The precise labeling of peptides with fluorescent dyes is a cornerstone of modern biological research, enabling the visualization and tracking of peptides in complex biological systems.[1] Click chemistry, a suite of powerful and highly specific chemical reactions, has emerged as a superior method for this purpose.[2] This application note provides a detailed overview and protocols for the synthesis of fluorescently labeled peptides using two primary forms of click chemistry: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2] These methods offer high efficiency, specificity, and biocompatibility, making them ideal for a wide range of applications.[2]

Applications of Fluorescently Labeled Peptides:

-

Live-Cell Imaging: Visualize the uptake, localization, and trafficking of peptides within living cells.[2]

-

Protein-Protein Interaction Studies: Employ techniques like Fluorescence Resonance Energy Transfer (FRET) to study molecular interactions.[1][2]

-

Enzyme Activity Assays: Design fluorogenic peptide substrates to monitor the activity of enzymes like proteases and kinases.[2]

-

Receptor Binding Studies: Quantify the binding of peptides to their cellular receptors.[2]

-

Drug Development: Create targeted imaging agents and drug delivery systems.[2]

Principle of Click Chemistry for Peptide Labeling

Click chemistry describes reactions that are rapid, high-yielding, and bioorthogonal, meaning they do not interfere with native biological functional groups.[3] The most common click reaction for peptide labeling involves the formation of a stable triazole linkage between an azide (B81097) and an alkyne.[2]

1. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This robust and efficient reaction utilizes a copper(I) catalyst to join a terminal alkyne and an azide.[2][4] While highly effective, the potential cytotoxicity of copper can be a concern for live-cell applications.[5]